molecular formula C13H20N4O5S B554913 (2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid CAS No. 200188-25-6

(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid

Cat. No. B554913
M. Wt: 344.39 g/mol
InChI Key: RPFYHHDKHXNWQH-LLVKDONJSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O5S/c1-22-9-4-6-10(7-5-9)23(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYHHDKHXNWQH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid

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